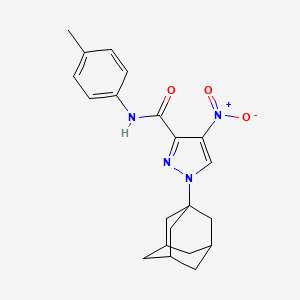
4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, making it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is not fully understood. However, studies have shown that this compound has a unique mode of action that involves the inhibition of various enzymes and signaling pathways. This mechanism of action makes it an ideal candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune system. These effects make it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole in lab experiments is its unique chemical structure and properties. This compound has a high degree of selectivity and potency, making it an ideal candidate for various assays. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole. One of the most promising areas of research is the development of new drugs based on this compound. Another area of research is the study of its mechanism of action and the identification of new targets for drug development. Additionally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a unique chemical compound that has shown significant potential in various scientific fields. This compound has a unique chemical structure and properties, making it an ideal candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can be achieved using various methods. One of the commonly used methods involves the reaction of 4-(4-chlorophenyl)-5-phenyl-2-nitrophenyl-1H-imidazole with trimethyl orthoformate in the presence of a catalyst. This method has been proven to be efficient and yields high-quality products.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLIBDSOZRHLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5038755.png)

![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
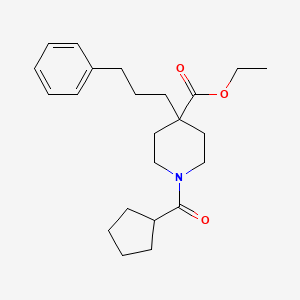
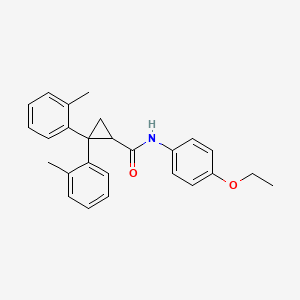
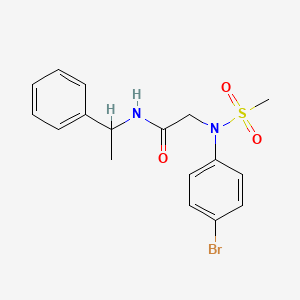
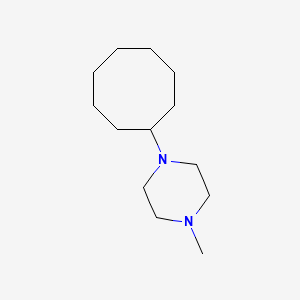
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
